4-(2-Chloroethoxy)benzoic acid
Description
4-(2-Chloroethoxy)benzoic acid is a benzoic acid derivative with a 2-chloroethoxy group (-OCH₂CH₂Cl) attached para to the carboxylic acid (-COOH) group on the benzene ring. Its molecular formula is C₉H₉ClO₃, and it is commonly synthesized via Williamson ether synthesis or alkylation reactions . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of esters, amides, and coordination polymers. Its applications span pharmaceutical research (e.g., neuroprotective agents for Alzheimer’s disease) and materials science due to its reactive chloroethoxy moiety .
Properties
CAS No. |
65136-51-8 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-(2-chloroethoxy)benzoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
YKBCUDCQUOHPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-Chloroethoxy)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physical properties, and synthetic utility:
Key Observations:
Substituent Effects on Physical Properties: Chain Length: Increasing the chloroalkoxy chain length (e.g., ethoxy → propoxy → butoxy) reduces melting points due to decreased intermolecular hydrogen bonding and increased flexibility . Polarity: The chloroethoxy group (-OCH₂CH₂Cl) imparts higher polarity compared to non-halogenated analogs (e.g., methoxymethoxy), enhancing solubility in polar solvents like ethanol .
Synthetic Utility: The chloro group in this compound enables nucleophilic substitution reactions, making it a precursor for derivatives like 4-(2-aminoethoxy)benzoic acid (via amination) and coordination polymers with metals like Cd(II) . Longer-chain analogs (e.g., 4-(3-Chloropropoxy)benzoic acid) are less reactive in such substitutions due to steric hindrance .
Research Findings and Trends
- Environmental Impact : Bis(2-chloroethoxy)methane, a structurally similar compound, is listed as an environmental contaminant, underscoring the need for careful handling of chloroethoxy-containing molecules .
- Synthetic Efficiency : Williamson ether synthesis remains the most efficient route for this compound, achieving yields >90% under reflux conditions .
Q & A
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